![molecular formula C13H12N2S B14619203 {[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile CAS No. 61021-45-2](/img/structure/B14619203.png)
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is a complex organic compound that features an indole moiety linked to a sulfanyl group and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the sulfanylating agent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of {[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox states. The acetonitrile group can participate in nucleophilic addition reactions, affecting cellular metabolism.
Comparación Con Compuestos Similares
Similar Compounds
1-(Prop-2-en-1-yl)-1H-indole: Lacks the sulfanyl and acetonitrile groups.
1H-indole-3-thiol: Contains a thiol group instead of the sulfanyl group.
3-(1H-indol-3-yl)acetonitrile: Lacks the prop-2-en-1-yl group.
Uniqueness
{[1-(Prop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activities. The presence of the indole moiety, sulfanyl group, and acetonitrile group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
61021-45-2 |
|---|---|
Fórmula molecular |
C13H12N2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
2-(1-prop-2-enylindol-3-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H12N2S/c1-2-8-15-10-13(16-9-7-14)11-5-3-4-6-12(11)15/h2-6,10H,1,8-9H2 |
Clave InChI |
ZZOMZIIRFFFPAL-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=C(C2=CC=CC=C21)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


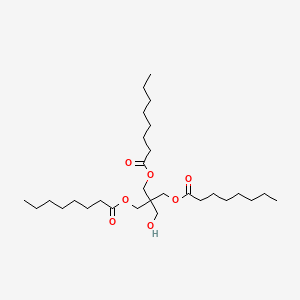
![N-[(1H-Indol-3-yl)acetyl]-L-serine](/img/structure/B14619134.png)
![1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-](/img/structure/B14619142.png)
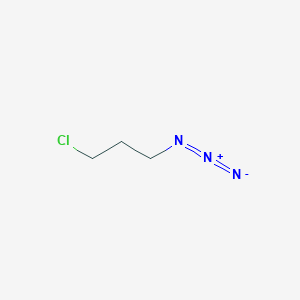
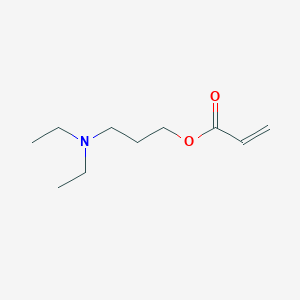
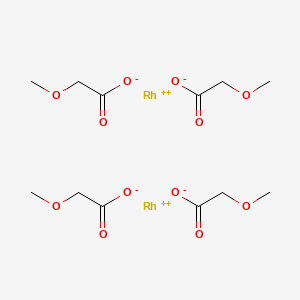
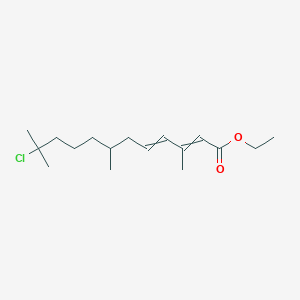
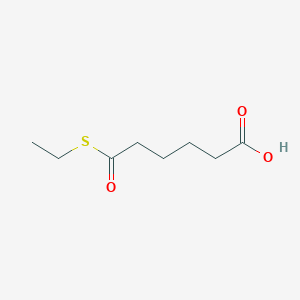

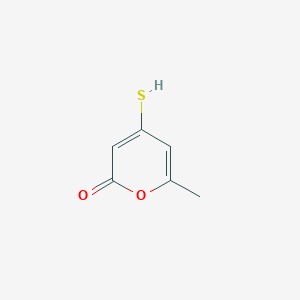
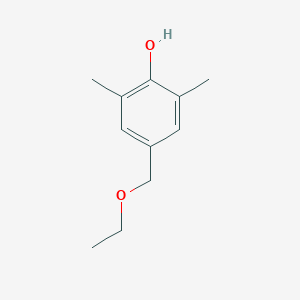
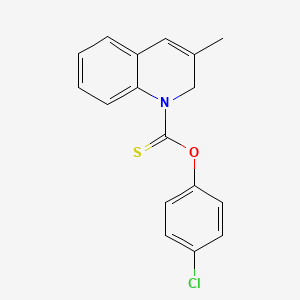
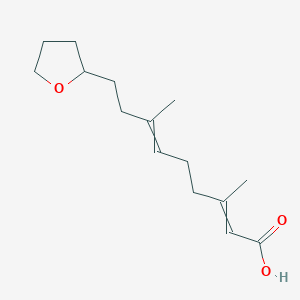
![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
